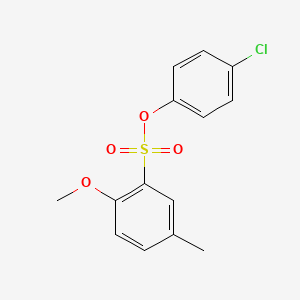

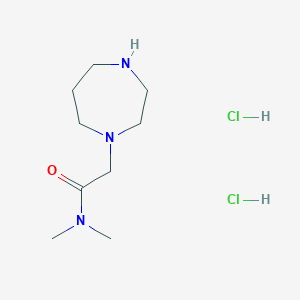

![molecular formula C14H22N2 B2922074 {[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine CAS No. 2080399-34-2](/img/structure/B2922074.png)

{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine” is a chemical compound with the CAS Number: 2080399-34-2 . It has a molecular weight of 218.34 . The IUPAC name for this compound is ®-1-(1-benzylpiperidin-2-yl)-N-methylmethanamine .

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through various methods. One common method is the alkylation of ammonia or an alkylamine . Another method involves the reduction of nitriles or amides and nitro compounds .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m1/s1 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Amines are known to undergo a variety of chemical reactions. They can react with alkyl halides in an S_N2 reaction to form alkylated amines . They can also undergo nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide .Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Stereochemistry and Basicity Studies

Research has shown that the presence of secondary β-deuterium can influence the basicity of amines, including those structurally related to "{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine." These studies provide insights into how isotopic substitution can affect the chemical properties of amines, which is crucial for understanding reaction mechanisms and designing compounds with desired reactivities and stabilities (Perrin et al., 2005).

Palladium(II) and Platinum(II) Complexes

The synthesis of palladium(II) and platinum(II) complexes containing benzimidazole ligands, including derivatives structurally similar to "this compound," has been reported. These complexes have shown potential as anticancer compounds, elucidating the role of such amine derivatives in the development of new therapeutic agents (Ghani & Mansour, 2011).

Synthesis of Azetidine-2-one Derivatives

The synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, utilizing compounds structurally akin to "this compound," has been investigated. These derivatives have demonstrated antibacterial and cytotoxic activities, highlighting the potential of such amine derivatives in the development of new antimicrobial and anticancer drugs (Noolvi et al., 2014).

Schiff Bases and Tautomerism

Studies on Schiff bases, including those derived from amines related to "this compound," have explored their tautomeric behaviors and binding interactions with biomolecules. These insights are crucial for the design of molecular probes and therapeutic agents with specific targeting capabilities (Nazır et al., 2000).

Anticancer and Antimicrobial Applications

The development of cyclometalated Rh(III) and Ir(III) complexes using Schiff base ligands derived from amines similar to "this compound" has been reported. These complexes have been evaluated for their DNA/protein binding abilities and anticancer activities, showcasing the potential of such compounds in therapeutic applications (Mukhopadhyay et al., 2015).

Safety and Hazards

The compound is classified under the GHS05 and GHS07 hazard pictograms . It has the signal word “Danger” and has hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Properties

IUPAC Name |

1-[(2R)-1-benzylpiperidin-2-yl]-N-methylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-11-14-9-5-6-10-16(14)12-13-7-3-2-4-8-13/h2-4,7-8,14-15H,5-6,9-12H2,1H3/t14-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMJZRIGOKXUQEC-CQSZACIVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@H]1CCCCN1CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-(benzylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2921993.png)

![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)

![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)

![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)

![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)

![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922014.png)